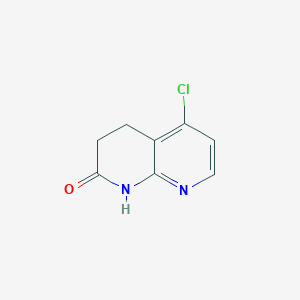

5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVDHGPUIZYARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242467 | |

| Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-79-3 | |

| Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No. 1237535-79-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.61 g/mol

- IUPAC Name : 5-chloro-4,8-dihydro-3H-1,8-naphthyridin-2-one

- SMILES Notation : ClC1=C2CCC(=O)N=C2NC=C1

Antiviral Properties

Recent studies have highlighted the potential of naphthyridine derivatives, including this compound, as inhibitors of HIV-1 integrase. Research indicates that structural modifications can enhance antiviral potency. For instance, compounds with specific substituents have shown IC₅₀ values ranging from 19 to 35 nM against various HIV subtypes .

Anticancer Activity

This compound has demonstrated promising anticancer properties. A study focusing on allosteric inhibitors of Akt1 and Akt2 revealed that this compound effectively inhibits these kinases, which are crucial in cancer cell proliferation and survival. In vivo experiments using an A2780 tumor xenograft model showed significant tumor reduction when treated with this naphthyridinone .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- HIV Integrase : The compound binds to the integrase enzyme, preventing the viral DNA from integrating into the host genome.

- Akt Kinases : It acts as an allosteric inhibitor of Akt kinases, disrupting signaling pathways essential for tumor growth and survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the condensation of suitable precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For example, a one-pot Pd-catalyzed reaction has been developed to synthesize highly functionalized naphthyridines efficiently .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, highlighting substituent effects, synthesis, and applications:

Key Findings from Comparative Studies

Substituent Position and Bioactivity :

- The 5-chloro derivative’s antineoplastic activity (e.g., in lifirafenib) is attributed to its ability to inhibit Raf kinases, a property enhanced by the electron-withdrawing chlorine atom at position 5 . In contrast, the 4-chloro isomer lacks documented therapeutic relevance, likely due to altered binding interactions .

- Fluorine at position 5 improves metabolic stability and bioavailability compared to chlorine, as seen in protease inhibitors .

Synthetic Efficiency :

Physicochemical Properties :

Preparation Methods

Chlorination and Formation of Acid Chloride Intermediates

The initial step often involves the chlorination of 2-chloro-5-nitro-nicotinic acid derivatives to form acid chlorides. This is achieved by treating the acid with chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride in chlorinated solvents like chloroform under reflux conditions. The reaction is catalyzed by a small amount of dimethylformamide (DMF) to enhance efficiency.

| Parameter | Details |

|---|---|

| Chlorinating agents | Thionyl chloride (preferred), oxalyl chloride, PCl5, POCl3 |

| Solvent | Chloroform |

| Catalyst | DMF (1-10%, typically ~2.5%) |

| Temperature | Reflux (~60-70°C) |

| Reaction time | Several hours, monitored by HPLC |

After reaction, the mixture is cooled and poured into cold water to precipitate the acid chloride as a solid, which is filtered and dried for further use.

Esterification and Cyclization to Form the Naphthyridine Core

The acid chloride intermediate is reacted with nucleophilic agents such as ethyl 3-(N,N-dimethylamino)acrylate in the presence of bases like triethylamine in acetonitrile at room temperature. This step forms acrylate esters which undergo in situ cyclization to yield the 1,8-naphthyridine core.

| Parameter | Details |

|---|---|

| Nucleophile | Ethyl 3-(N,N-dimethylamino)acrylate |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 25-30°C |

| Reaction time | ~2.5 hours |

| Monitoring | HPLC for methyl ester content (<5%) |

The reaction mixture is then added to cold water, and the solid product is filtered and washed.

Reduction of Nitro to Amino Group (If Applicable)

For intermediates containing nitro groups, reduction is performed using iron powder and aqueous acid (HCl or acetic acid) at 40-60°C or sodium dithionite in aqueous media. Catalytic hydrogenation using palladium or Raney nickel catalysts is also effective.

| Reducing Agent | Conditions |

|---|---|

| Fe powder + HCl | 40-60°C, 2-4 hours |

| Sodium dithionite | Aqueous medium, mild conditions |

| Pd or Raney Ni | Hydrogenation under mild pressure |

This step converts nitro-substituted naphthyridines to their amino analogues, facilitating further functionalization.

Hydrolysis to Yield the Final Naphthyridinone

The ester group in the cyclized product is hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol at 50-90°C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized with acids like citric acid, precipitating the naphthyridinone product.

| Parameter | Details |

|---|---|

| Base | NaOH in aqueous ethanol |

| Temperature | 50-90°C |

| Reaction time | 2-3 hours |

| Neutralizing agent | Citric acid |

| Isolation | Filtration of precipitated solid |

The product is purified by recrystallization or chromatography if necessary.

Alternative Green Synthesis Using Ionic Liquids in Water

A recent innovative approach involves the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide, a biocompatible ionic liquid, as a metal-free catalyst. This method employs the Friedlander condensation reaction between a pyridine-containing starting material and active methylene carbonyl compounds. The reaction proceeds under mild conditions, is environmentally friendly, and allows easy product isolation without chromatographic purification.

| Parameter | Details |

|---|---|

| Catalyst | Choline hydroxide (ionic liquid) |

| Solvent | Water |

| Reaction type | Friedlander condensation |

| Advantages | Mild conditions, metal-free, easy separation |

| Scale | Gram-scale |

Density functional theory (DFT) studies support the mechanism involving hydrogen bonding between the catalyst and reactants. This method provides an efficient alternative to traditional organic solvent-based syntheses.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride, chloroform, DMF catalyst, reflux | Formation of acid chloride intermediate |

| 2 | Esterification & Cyclization | Ethyl 3-(N,N-dimethylamino)acrylate, triethylamine, acetonitrile, 25-30°C | In situ cyclization to 1,8-naphthyridine core |

| 3 | Reduction (optional) | Fe/HCl or sodium dithionite or Pd catalyst, 40-60°C | Conversion of nitro to amino group |

| 4 | Hydrolysis | NaOH in aqueous ethanol, 50-90°C, neutralization with citric acid | Conversion of ester to naphthyridinone |

| 5 | Alternative green synthesis | Choline hydroxide ionic liquid, water, Friedlander condensation | Metal-free, mild, gram-scale synthesis |

Research Findings and Analytical Data

- The chlorination step is crucial and best performed with thionyl chloride in chloroform with catalytic DMF to achieve high purity acid chlorides.

- Cyclization yields are typically high, with solid products isolated by filtration.

- Reduction methods vary, but iron powder with acid is economical and effective.

- Hydrolysis is straightforward and monitored by TLC.

- The green aqueous method using ionic liquids offers a sustainable alternative with comparable yields and simplified workup.

- Spectroscopic data (IR, 1H NMR) from related naphthyridine derivatives confirm the presence of characteristic carbonyl (around 1685-1689 cm^-1), C-Cl bonds (around 650-750 cm^-1), and aromatic protons consistent with the target structure.

Q & A

Q. What are the established synthetic routes for 5-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and how do reaction parameters influence yield?

The compound can be synthesized via cyclization of halogenated substrates under acidic conditions. For example, 2,2,4-trichloro-4,6-dicyanohexanoyl chloride reacts in HCl and di-n-butyl ether at 140°C to yield 78% of a related chlorinated naphthyridinone derivative . Microwave-assisted inverse electron-demand Diels-Alder (IEDDA) reactions offer a modern alternative, enabling efficient ring formation under controlled conditions (e.g., 150°C, 30 min) with catalysts like Pd(PPh₃)₄ . Key parameters include solvent polarity, temperature, and catalyst loading, which directly affect reaction kinetics and purity.

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the dihydro ring system and chlorine substitution. Mass spectrometry (HRMS) validates the molecular formula (C₈H₇ClN₂O), while IR spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations. X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How do solvent and catalyst choices impact halogenation reactions in 1,8-naphthyridinone derivatives?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of chlorine atoms, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and ligands like PPh₃ to stabilize intermediates. For example, Cs₂CO₃ as a base facilitates arylboronic acid coupling to replace chlorine with phenyl groups in high yields (86%) .

Advanced Research Questions

Q. How can inverse electron-demand Diels-Alder (IEDDA) reactions be optimized for synthesizing substituted 1,8-naphthyridinones?

Microwave irradiation significantly accelerates IEDDA reactions, reducing side-product formation. Key optimizations include:

- Catalyst screening : Pd(PPh₃)₄ or Ni(COD)₂ for regioselective cycloaddition.

- Solvent selection : Toluene or DCE for balanced dielectric heating and solubility.

- Substrate pre-functionalization : Electron-deficient dienophiles (e.g., nitro groups) enhance reactivity . Factorial design experiments (e.g., varying temperature, time, and catalyst ratio) can identify synergistic effects .

Q. What strategies resolve contradictions in reactivity data during chloro-substituent modifications?

Contradictions often arise from competing steric and electronic effects. Methodological approaches include:

- Computational modeling : DFT calculations to predict transition states and substituent effects.

- Isotopic labeling : ¹³C or ²H tracing to elucidate reaction pathways.

- In-situ monitoring : ReactIR or HPLC-MS to detect intermediates and byproducts . Cross-referencing with analogous systems (e.g., 6-bromo derivatives) provides mechanistic insights .

Q. How do steric and electronic factors govern nucleophilic displacement of the chlorine atom in 5-chloro-1,8-naphthyridinone?

The chlorine atom’s electrophilicity is modulated by adjacent electron-withdrawing groups (e.g., nitro) and ring conjugation. Steric hindrance from substituents at C-3/C-4 slows SNAr reactions. For example, 4-methyl derivatives exhibit reduced reactivity due to steric blocking, while electron-deficient arylboronic acids achieve higher coupling efficiency . Kinetic studies under varying pH and temperature conditions can quantify these effects.

Q. What computational tools predict regioselectivity in electrophilic substitutions on 1,8-naphthyridinone scaffolds?

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps identify electron-rich regions prone to electrophilic attack. For example, C-5 and C-7 positions in the naphthyridinone core are predicted to favor nitration or sulfonation. Machine learning models trained on Hammett σ values and frontier orbital energies further refine predictions .

Methodological Guidance

- Experimental Design : Use factorial designs to optimize multi-variable synthesis parameters (e.g., time, temperature, catalyst) .

- Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features with reactivity trends .

- Theoretical Integration : Link synthetic outcomes to frontier molecular orbital theory or Hammett linear free-energy relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.